molecular formula C10H8F3NO3 B11722026 1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene

1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B11722026
M. Wt: 247.17 g/mol
InChI Key: JIHDWRHZSGGLSQ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is a crystalline solid with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene involves several steps, typically starting with the nitration of a suitable benzene derivative. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with a halogenated benzene derivative under basic conditions. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Cyclopropoxy-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and physical properties useful in various applications.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-cyclopropyloxy-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-3-7(14(15)16)5-9(4-6)17-8-1-2-8/h3-5,8H,1-2H2

InChI Key

JIHDWRHZSGGLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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